molecular formula C10H22 B085488 2,7-Dimethyloctane CAS No. 1072-16-8

2,7-Dimethyloctane

Cat. No. B085488
CAS RN: 1072-16-8
M. Wt: 142.28 g/mol
InChI Key: KEVMYFLMMDUPJE-UHFFFAOYSA-N
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Description

2,7-Dimethyloctane is a symmetric lightly branched alkane with the molecular formula C10H22 . It is an isomer of n-Decane .


Molecular Structure Analysis

The molecular structure of 2,7-Dimethyloctane consists of a chain of 10 carbon atoms with two methyl groups attached to the second and seventh carbon atoms . The molecular weight is 142.2817 g/mol .


Chemical Reactions Analysis

The oxidation of 2,7-Dimethyloctane has been studied in the low to intermediate temperature regime . The reaction exhibits negative temperature coefficient behavior, indicating a decrease in reaction rate with increasing temperature over a certain range .


Physical And Chemical Properties Analysis

2,7-Dimethyloctane has a density of 0.7±0.1 g/cm3, a boiling point of 158.8±7.0 °C at 760 mmHg, and a vapor pressure of 3.4±0.1 mmHg at 25°C . It has a molar refractivity of 48.3±0.3 cm3 and a molar volume of 194.4±3.0 cm3 .

Scientific Research Applications

  • Synthetic Chemistry Applications :

  • Combustion Science :

    • Research on the pyrolysis and oxidation of 2,7-Dimethyloctane is essential for understanding the combustion processes of high molecular weight iso-paraffinic molecules found in various hydrocarbon fuels (Combustion and Flame, 2015).
  • Calorimetry and Thermochemistry :

    • The enthalpy of formation of perfluoro-2,7-dimethyloctane, determined through combustion calorimetry, contributes to the understanding of the energetic properties of such hydrocarbons (Thermochimica Acta, 1989).
  • Biotransformation and Biochemistry :

    • The biotransformation of myrcene by Pseudomonas aeruginosa, yielding products like 2,6-dimethyloctane, highlights the microbial pathways that can modify hydrocarbons, which is significant in biotechnological applications (Chemistry Central Journal, 2011).
  • Environmental Biodegradation :

    • Studies on the biodegradation of hydrocarbons like 2,7-dimethyloctane by various bacteria and fungi inform about the microbial degradation of pollutants, impacting environmental remediation strategies (Applied and Environmental Microbiology, 1979).
  • Materials Science and Catalysis :

    • Research on the selective hydrogenation of monoterpenes like β-myrcene in high-pressure carbon dioxide using noble metal catalysts, producing compounds such as 2,6-dimethyloctane, offers valuable insights into catalytic processes and materials science (Green Chemistry, 2009).

Safety And Hazards

2,7-Dimethyloctane is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical .

properties

IUPAC Name

2,7-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-9(2)7-5-6-8-10(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVMYFLMMDUPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147933
Record name Octane, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyloctane

CAS RN

1072-16-8
Record name 2,7-Dimethyloctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 2,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-DIMETHYLOCTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octane, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
621
Citations
S Li, SM Sarathy, DF Davidson, RK Hanson… - Combustion and …, 2015 - Elsevier
High molecular weight iso-paraffinic molecules are found in conventional petroleum, Fischer–Tropsch (FT), and other alternative hydrocarbon fuels, yet fundamental combustion studies …
Number of citations: 20 www.sciencedirect.com
F Farid, J Corrubia, N Cernansky… - 8th US Natnl. Combust …, 2013 - sutherland.che.utah.edu
Oxidation of 2,7-Dimethyloctane and n-Propylcyclohexane in the Low to Intermediate Temperature Regime with a Pressurized Flow Re Page 1 Paper # 070RK Topic: Reaction Kinetics …
Number of citations: 1 sutherland.che.utah.edu
Z Wang, N Hansen, AW Jasper, B Chen… - Combustion and …, 2020 - Elsevier
Elucidating the formation of combustion intermediates is crucial to validate reaction pathways, develop reaction mechanisms and examine kinetic modeling predictions. While high-…
Number of citations: 14 www.sciencedirect.com
F Farid - 2015 - core.ac.uk
The complexity of real fuels has fostered the use of simple mixtures of hydrocarbons whose combustion behavior approximates that of real fuels in both experimental and computational …
Number of citations: 1 core.ac.uk
N Liu, SM Sarathy, CK Westbrook… - Proceedings of the …, 2013 - Elsevier
Ignition temperatures of non-premixed flames of octane and decane isomers were determined in the counterflow configuration at atmospheric pressure, a free-stream fuel/N 2 mixture …
Number of citations: 41 www.sciencedirect.com
T He, D Kim, T Dillstrom, K Cai, P Zhang, C Liu, X He… - Fuel, 2021 - Elsevier
Branched alkanes represent an important class of compounds in conventional fuels and some bio-derived fuels. This study is dedicated to the investigation of the low-temperature …
Number of citations: 3 www.sciencedirect.com
P Sivý, L Ulický, V Kettmann - Acta Crystallographica Section C …, 1989 - scripts.iucr.org
(IUCr) Structure of a substituted octane Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume 45 Part 3 Pages 535-…
Number of citations: 1 scripts.iucr.org
EA Petrushkina, NB Polonic, GB Ivanova - Pesticide science, 1999 - Wiley Online Library
Synthesis and juvenile hormone activity of benzimidazolylterpenes possessing a 2,7-dimethyloctane skeleton Page 1 configuration at the amine moiety were inactive. The [(S)acid, (R)amine]-isomer …
Number of citations: 5 onlinelibrary.wiley.com
S Achiraman, G Archunan - Animal reproduction science, 2005 - Elsevier
A previous investigation revealed that urine from normal male mice contained five unique volatile constituents; namely: 3-cyclohexene-1-methanol (I); 3-amino triazole (II); 4-ethyl …
Number of citations: 40 www.sciencedirect.com
TL Schaeffer, SG Cantwell, JL Brown… - Applied and …, 1979 - Am Soc Microbiol
A variety of octane-utilizing bacteria and fungi were screened for growth on some terminally branched dimethyloctane derivatives to explore the effects of iso- and anteiso-termini on the …
Number of citations: 157 journals.asm.org

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